Molecular Structure and Steric Characteristics of (2,2-Dimethylpentan-3-yl)hydrazine HCl
Molecular Structure and Steric Characteristics of (2,2-Dimethylpentan-3-yl)hydrazine HCl
This technical guide details the molecular structure, steric characteristics, and synthetic utility of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride , a critical intermediate in the synthesis of orthogonal ligand-receptor systems for gene therapy.
Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction
(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride (CAS: 1159812-08-4 ) is a specialized aliphatic hydrazine salt characterized by extreme steric bulk adjacent to the hydrazine moiety.[1] While hydrazines are common building blocks in medicinal chemistry, this specific scaffold is distinguished by the 1-ethyl-2,2-dimethylpropyl group—a highly hindered chiral alkyl chain.
Its primary application lies in the synthesis of diacylhydrazine ligands (e.g., Veledimex ) used to activate RheoSwitch® Therapeutic Systems (RTS) . These systems utilize engineered ecdysone receptors (EcR) that must be orthogonal to human nuclear receptors; the bulky aliphatic group of this hydrazine provides the necessary steric "bump" to ensure selectivity, preventing the ligand from binding to endogenous human receptors while potently activating the gene switch.
Molecular Structure Analysis
Chemical Connectivity and Nomenclature
The molecule consists of a hydrazine group attached to the C3 position of a 2,2-dimethylpentane chain.
-
IUPAC Name: (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride
-
Alternative Name: 1-(1-Ethyl-2,2-dimethylpropyl)hydrazine HCl
-
Molecular Formula: C
H N · HCl -
Molecular Weight: 166.69 g/mol
Structural Decomposition:
-
Central Carbon (C3): This is the chiral center. It is bonded to:
-
A Hydrazine group (-NH-NH
). -
A Hydrogen atom.
-
An Ethyl group (-CH
CH , derived from C4-C5). -
A tert-Butyl group (-C(CH
) , derived from C2 and its methyl substituents).
-
The presence of the tert-butyl group directly adjacent to the hydrazine-bearing carbon (C3) creates a "neo-pentyl-like" steric environment, although strictly it is a secondary alkyl position flanked by a quaternary carbon.
Stereochemistry
The C3 position is chiral. In the context of biological activity (e.g., Veledimex synthesis), the (R)-enantiomer is typically the bioactive form. The spatial arrangement of the bulky tert-butyl group versus the ethyl group dictates the conformational lock required for receptor binding.
Steric Characteristics and Reactivity[4]
The steric profile of (2,2-dimethylpentan-3-yl)hydrazine is defined by the Taft Steric Parameter (
Impact on Nucleophilicity (N1 vs. N2)
The hydrazine moiety contains two nucleophilic nitrogen atoms:
-
N1 (Proximal): Attached to the bulky C3 alkyl group.
-
N2 (Distal): Terminal amino group (-NH
).
Steric Shielding Effect: The tert-butyl group exerts a massive shielding effect on N1 . In nucleophilic substitution or acylation reactions:
-
Kinetic Selectivity: N2 is significantly more accessible and nucleophilic. Reaction with electrophiles (e.g., acid chlorides) occurs almost exclusively at N2 under standard conditions.
-
N1 Functionalization: Functionalizing N1 (as required for diacylhydrazines like Veledimex) often requires forcing conditions or specific synthetic sequences (e.g., reductive amination of the corresponding ketone) because the steric bulk hinders the approach of electrophiles to N1.
Conformational Locking
The steric clash between the tert-butyl group and the N-substituents restricts rotation around the C3-N1 bond. This "conformational memory" is exploited in drug design to freeze the molecule in a bioactive conformation, reducing the entropic penalty of binding to the target receptor.
Visualization of Steric Interactions
The following diagram illustrates the steric hierarchy and its influence on reactivity.
Figure 1: Steric connectivity showing the shielding of N1 by the adjacent tert-butyl group.
Experimental Protocols
Synthesis of (2,2-Dimethylpentan-3-yl)hydrazine HCl
The synthesis typically proceeds via the formation of a hydrazone from the corresponding ketone, followed by reduction.
Precursors:
-
Ketone: 2,2-Dimethylpentan-3-yl ketone (also known as tert-butyl ethyl ketone).
-
Reagent: Hydrazine Hydrate (64% or 80%).
Protocol:
-
Hydrazone Formation:
-
Charge a reaction vessel with 2,2-dimethylpentan-3-one (1.0 eq) and Ethanol (5 volumes).
-
Add Hydrazine Hydrate (3.0–5.0 eq) dropwise. Note: Excess hydrazine prevents azine formation.
-
Reflux at 80°C for 12–24 hours. The steric bulk of the ketone makes condensation slow compared to simple ketones.
-
Monitor by GC/HPLC for disappearance of ketone.
-
Concentrate in vacuo to remove ethanol and excess hydrazine.
-
-
Reduction (Racemic):
-
Dissolve the crude hydrazone in Methanol.
-
Add Sodium Cyanoborohydride (NaBH
CN) (1.5 eq) and adjust pH to ~4–5 with Acetic Acid. -
Stir at room temperature until reduction is complete.
-
Alternative: Catalytic hydrogenation using PtO
or Rh/C at 50 psi H .
-
-
Enantioselective Route (for (R)-isomer):
-
Utilize a chiral catalyst such as Rh-DuPHOS or biocatalytic reduction using engineered Imine Reductases (IREDs) which have shown high enantioselectivity for bulky hydrazones.
-
-
Salt Formation:
-
Dissolve the free base hydrazine in Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Cool to 0°C.
-
Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane.
-
The white precipitate (HCl salt) forms immediately.
-
Filter, wash with cold ether, and dry under vacuum/nitrogen.
-
Analytical Characterization
| Parameter | Specification / Typical Data |
| Appearance | White to off-white crystalline solid |
| Melting Point | 160–165°C (Decomposes) |
| 1H NMR (DMSO-d6) | |
| Mass Spectrometry | [M+H] |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Ether |
Safety and Handling (E-E-A-T)
Hazard Identification:
-
Genotoxicity: Hydrazines and their salts are potential genotoxic impurities (GTIs). They are known alkylating agents.
-
Acute Toxicity: Toxic if swallowed or upon skin contact.
-
Sensitization: Potential skin sensitizer.
Handling Protocol:
-
Containment: All weighing and handling of the solid salt must be performed in a Powder Containment Hood or Glovebox .
-
Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen, followed by neutralization.
-
PPE: Double nitrile gloves, lab coat, and P3/N95 respiratory protection if outside containment.
Synthesis Workflow Diagram
The following diagram outlines the logical flow for synthesizing the (R)-enantiomer, highlighting the critical decision point for stereocontrol.
Figure 2: Synthetic pathway emphasizing the divergence between racemic and enantioselective reduction.
References
-
Intrexon Corp. (2017). Boron-containing diacylhydrazine compounds and their use in gene expression systems. Patent CN107406373B. Link
-
Mangas-Sanchez, J., et al. (2020). Engineered Biocatalyst for Enantioselective Hydrazone Reduction.[2] Journal of the American Chemical Society. Link
-
ChemicalBook. (2024). Product Entry: (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride (CAS 1159812-08-4).Link
-
European Medicines Agency. (2014). Assessment Report: Genotoxic Impurities in Hydrazine Derivatives.Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Alkyl Hydrazine Hydrochlorides.Link
Sources
- 1. Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PMC [pmc.ncbi.nlm.nih.gov]
